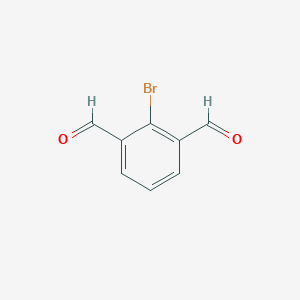

2-Bromoisophthalaldehyde

Description

Properties

IUPAC Name |

2-bromobenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUSSKMZLHKMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C=O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465788 | |

| Record name | 2-Bromobenzene-1,3-dialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79839-49-9 | |

| Record name | 2-Bromobenzene-1,3-dialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoisophthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoisophthalaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromoisophthalaldehyde (also known as 2-bromobenzene-1,3-dicarboxaldehyde), a key aromatic building block. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant role as a precursor in the development of novel therapeutic agents.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented below. These properties are essential for its application in chemical synthesis, influencing reaction conditions, solvent selection, and purification strategies.

| Property | Value |

| CAS Number | 79839-49-9 |

| Molecular Formula | C₈H₅BrO₂ |

| Molecular Weight | 213.03 g/mol |

| Melting Point | 139-144 °C |

| Boiling Point | 298.0 ± 25.0 °C at 760 mmHg |

| Density | 1.7 ± 0.1 g/cm³ |

| Appearance | White to yellow or brown powder/crystalline powder |

| Solubility | Slightly soluble in water. Soluble in DMSO (heated) and Methanol (heated). |

| InChI Key | RZUSSKMZLHKMHU-UHFFFAOYSA-N |

| SMILES | O=CC1=CC=CC(C=O)=C1Br |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. A common and effective route involves the synthesis of 2-bromo-m-xylene followed by the oxidation of its methyl groups to aldehydes. The following protocol is a representative method based on established chemical transformations.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-m-xylene from 2,6-Dimethylaniline

This step utilizes a Sandmeyer-type reaction to convert the amino group of 2,6-dimethylaniline into a bromide.

-

Diazotization: To a solution of 2,6-dimethylaniline (1.0 equiv) in a mixture of ethanol and 48% aqueous hydrobromic acid, add a solution of sodium nitrite (NaNO₂) (1.3 equiv) in water dropwise at 0 °C. Maintain the temperature and stir the mixture for 15 minutes to form the diazonium salt.[1]

-

Copper-catalyzed Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (0.6 equiv) in 48% aqueous HBr. Add this catalyst solution dropwise to the cold diazonium salt mixture.[1]

-

Reaction Completion and Work-up: After the addition is complete, heat the reaction mixture to 95 °C for 20 minutes. Cool the mixture to room temperature and dilute it with ethyl acetate and water.[1]

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (eluting with hexane) to yield 2-bromo-m-xylene as an orange oil.[1]

Step 2: Oxidation of 2-Bromo-m-xylene to this compound

This step involves the oxidation of the two methyl groups of the 2-bromo-m-xylene intermediate to form the dialdehyde. A common method is via benzylic bromination followed by Kornblum oxidation.

-

Benzylic Bromination: Dissolve the 2-bromo-m-xylene (1.0 equiv) in a suitable solvent like carbon tetrachloride (CCl₄). Add N-bromosuccinimide (NBS) (2.2 equiv) and a radical initiator such as benzoyl peroxide (catalytic amount). Reflux the mixture under illumination with a light source until the reaction is complete (monitored by TLC or GC), which will form 2-bromo-1,3-bis(bromomethyl)benzene.

-

Kornblum Oxidation: Add the crude 2-bromo-1,3-bis(bromomethyl)benzene to dimethyl sulfoxide (DMSO). Add an inorganic base, such as sodium bicarbonate (NaHCO₃), and heat the mixture (e.g., to 95 °C) for several hours.[2]

-

Work-up and Purification: After the reaction is complete, pour the reaction mixture into ice water to precipitate the crude product. Extract the aqueous mixture with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Logical and Experimental Workflows

The following diagrams, generated using DOT language, illustrate the synthesis workflow and the logical connection of this compound to its application in medicinal chemistry.

Caption: Synthesis workflow for this compound.

Application in Drug Development: A Precursor to Paclitaxel Mimics

This compound serves as a crucial starting material in the synthesis of complex molecules designed to mimic the biological activity of paclitaxel, a widely used anticancer agent.[3] Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton. By stabilizing these structures, paclitaxel disrupts the dynamic process of microtubule assembly and disassembly required for cell division, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[4][5][6]

The dialdehyde functionality of this compound allows for the construction of intricate polycyclic scaffolds that can be further elaborated to create molecules that spatially and electronically mimic the pharmacophore of paclitaxel, thereby exhibiting similar potent cytotoxic activity against cancer cell lines.[7]

Caption: Role of this compound in developing anticancer agents.

References

- 1. 2-Bromo-m-xylene synthesis - chemicalbook [chemicalbook.com]

- 2. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]

- 6. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Bromoisophthalaldehyde (CAS: 79839-49-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoisophthalaldehyde, with the CAS number 79839-49-9, is a versatile aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique structure, featuring two aldehyde functional groups and a bromine atom on a benzene ring, makes it a key intermediate in the preparation of a variety of complex organic molecules, including those with potential therapeutic applications. This guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on its application in the development of novel bioactive compounds.

Physicochemical Properties

This compound is a solid at room temperature, with a melting point ranging from 139 to 144 °C.[1] It is slightly soluble in water.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 79839-49-9 | [1] |

| Molecular Formula | C₈H₅BrO₂ | [1][3] |

| Molecular Weight | 213.03 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 139-144 °C | [1] |

| Solubility | Slightly soluble in water | [2] |

| InChI | 1S/C8H5BrO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H | [1] |

| SMILES | Brc1c(C=O)cccc1C=O | [1] |

Synthesis and Purification

A common synthetic route to this compound involves the bromination of m-xylene followed by oxidation of the methyl groups to aldehydes. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-m-xylene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (solvent)

-

Hexamethylenetetramine

-

Chloroform

-

Hydrochloric acid

-

Hexane (for recrystallization)

Procedure:

-

Bromination of the Benzylic Positions: 2-Bromo-m-xylene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride. This reaction selectively brominates the methyl groups to afford 2-bromo-1,3-bis(bromomethyl)benzene.

-

Sommelet Reaction: The resulting 2-bromo-1,3-bis(bromomethyl)benzene is then subjected to the Sommelet reaction. This involves reacting it with hexamethylenetetramine in a solvent such as chloroform, followed by hydrolysis with hydrochloric acid to yield this compound.

-

Purification: The crude product can be purified by recrystallization from hexane to afford the final product as a solid.[4]

Caption: Synthetic pathway for this compound.

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic protons and the aromatic protons. The aldehydic protons would appear as singlets in the downfield region (typically δ 9-10 ppm). The aromatic protons would exhibit a complex splitting pattern due to their coupling with each other.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the aldehyde groups (typically δ 190-200 ppm), the aromatic carbons, including the carbon attached to the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

-

C=O Stretch: A strong absorption band in the region of 1700-1720 cm⁻¹ is indicative of the carbonyl groups of the aromatic aldehyde.[5]

-

C-H Stretch (Aldehyde): Two medium intensity bands are expected around 2700-2850 cm⁻¹ for the aldehydic C-H stretch.[5]

-

C-H Stretch (Aromatic): Absorptions in the region of 3000-3100 cm⁻¹ correspond to the aromatic C-H stretching vibrations.

-

C-Br Stretch: A band in the lower frequency region (typically 500-600 cm⁻¹) can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

In mass spectrometry, this compound would exhibit a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic [M+2]⁺ peak of similar intensity will be observed, corresponding to the bromine-81 isotope. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29, CHO).[6]

Chemical Reactivity and Applications

The two aldehyde groups and the bromine atom in this compound provide multiple sites for chemical modification, making it a valuable precursor in organic synthesis.

Reactions of the Aldehyde Groups

The aldehyde functionalities readily undergo reactions typical of this functional group, such as nucleophilic addition and condensation reactions. A notable application is its reaction with primary amines to form Schiff bases (imines).

Experimental Protocol: Synthesis of a Bis-Schiff Base

Materials:

-

This compound

-

A primary amine (e.g., 2-aminofluorene)

-

Ethanol (solvent)

Procedure:

-

Dissolve this compound in ethanol.

-

Add a solution of the primary amine (2 molar equivalents) in ethanol to the aldehyde solution.

-

The reaction mixture is stirred, often with gentle heating, to promote the condensation reaction.

-

The resulting bis-Schiff base product can be isolated by filtration and purified by recrystallization.[7]

References

- 1. This compound 97 79839-49-9 [sigmaaldrich.com]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. 2-Bromobenzene-1,3-dicarbaldehyde | C8H5BrO2 | CID 11435812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromobenzene-1,3-dialdehyde | 79839-49-9 [chemicalbook.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. researchgate.net [researchgate.net]

physical and chemical properties of 2-Bromoisophthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoisophthalaldehyde is an aromatic dialdehyde that serves as a versatile building block in organic synthesis. Its unique structure, featuring two aldehyde functionalities and a bromine substituent on a benzene ring, makes it a valuable precursor for the synthesis of a variety of complex molecules, including Schiff bases, macrocycles, and other heterocyclic compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with generalized experimental protocols for its synthesis, purification, and characterization.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 79839-49-9 | [1] |

| Molecular Formula | C₈H₅BrO₂ | [2] |

| Molecular Weight | 213.03 g/mol | [2] |

| Appearance | White to yellow to orange powder or crystalline powder | [2][3] |

| Melting Point | 139 °C | |

| Boiling Point | 298.0 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.7 ± 0.1 g/cm³ | [1] |

| Solubility | Slightly soluble in water. | [2] |

| Purity | >98.0% (GC) | |

| Storage | Room Temperature, recommended in a cool and dark place (<15°C), under inert gas. | [2] |

| Sensitivity | Light and air sensitive. | [2] |

Experimental Protocols

Synthesis: Oxidation of 2-Bromo-m-xylene

A plausible synthetic route to this compound involves the oxidation of 2-bromo-m-xylene.

Reaction Scheme:

Materials:

-

2-Bromo-m-xylene

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Sulfuric acid (H₂SO₄) or appropriate solvent

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane or other organic solvent

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-m-xylene in a suitable solvent.

-

Slowly add the oxidizing agent (e.g., a solution of potassium permanganate in water) to the reaction mixture. The reaction is often exothermic and may require cooling.

-

After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the excess oxidizing agent by adding a solution of sodium bisulfite until the purple color of permanganate disappears.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a solid of high purity.[4][5][6][7][8]

Materials:

-

Crude this compound

-

A suitable solvent or solvent pair (e.g., ethanol/water, toluene)

-

Erlenmeyer flasks

-

Heating source (hot plate)

-

Büchner funnel and filter flask

Procedure:

-

Select a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolve the crude solid in a minimum amount of the hot solvent in an Erlenmeyer flask.

-

If there are insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should form.

-

To maximize the yield, the flask can be placed in an ice bath to induce further crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals in a vacuum oven or by air drying.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [9]

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehyde protons (typically in the range of 9-10 ppm) and the aromatic protons. The integration and splitting patterns of these signals will be consistent with the structure of this compound.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the aldehyde groups (usually in the region of 190-200 ppm) and the aromatic carbons.

2. Infrared (IR) Spectroscopy [10][11] The IR spectrum of this compound is expected to show strong absorption bands corresponding to:

-

C=O stretching of the aldehyde groups (around 1700 cm⁻¹)

-

C-H stretching of the aldehyde groups (around 2850 and 2750 cm⁻¹)

-

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)

-

C=C stretching of the aromatic ring (around 1600 and 1475 cm⁻¹)

-

C-Br stretching (in the fingerprint region)

3. Mass Spectrometry (MS) Mass spectrometry will determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of nearly equal intensity).

Logical Workflows and Reactions

The following diagrams, generated using the DOT language, illustrate a logical workflow for the synthesis and characterization of this compound and its application in Schiff base formation.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Caption: Reaction of this compound in Schiff base formation.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of various compounds with potential biological activity. Its dialdehyde functionality allows for the construction of complex molecular architectures.

-

Schiff Base Synthesis: It readily reacts with primary amines to form bis-Schiff bases.[12][13][14][15] These compounds and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

-

Macrocycle Synthesis: The compound can be used as a precursor in the synthesis of macrocyclic compounds.[16][17][18][19] Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets.

Conclusion

This compound is a key chemical intermediate with well-defined physical and chemical properties. While specific experimental protocols are proprietary or not widely published, its synthesis, purification, and characterization can be achieved through standard organic chemistry techniques. Its utility in the synthesis of Schiff bases and macrocycles highlights its importance for researchers in medicinal chemistry and materials science. This guide provides a foundational understanding for professionals working with this versatile compound.

References

- 1. This compound | CAS#:79839-49-9 | Chemsrc [chemsrc.com]

- 2. This compound | 79839-49-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. H64423.03 [thermofisher.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. mt.com [mt.com]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simple Syntheses of Two New Benzo-Fused Macrocycles Incorporating Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Two-Step Synthesis of Complex Artificial Macrocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

An In-depth Technical Guide to 2-Bromoisophthalaldehyde: Molecular Structure, Synthesis, and Potential Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoisophthalaldehyde is a halogenated aromatic dialdehyde that serves as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring two reactive aldehyde functionalities and a bromine substituent on a benzene ring, makes it a valuable building block for the construction of complex molecules, including heterocyclic compounds and potential therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of this compound. It further details an experimental protocol for its synthesis and explores its application in the development of novel compounds with potential anticancer activity, touching upon the relevant signaling pathways that may be modulated by its derivatives.

Molecular Structure and Chemical Formula

This compound, also known by its IUPAC name 2-bromobenzene-1,3-dicarbaldehyde, is a solid organic compound.[1][2] Its chemical identity is well-defined by its molecular formula and various structural representations.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Reference(s) |

| Molecular Formula | C₈H₅BrO₂ | [2][3] |

| IUPAC Name | 2-bromobenzene-1,3-dicarbaldehyde | [4] |

| CAS Number | 79839-49-9 | [2][3] |

| Molecular Weight | 213.03 g/mol | [2][3] |

| Appearance | White to yellow or orange powder/crystal | [5] |

| Melting Point | 139-144 °C | [1][2] |

| SMILES | O=Cc1cccc(C=O)c1Br | [1] |

| InChI | 1S/C8H5BrO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H | [1] |

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 2-bromo-m-xylene. While various oxidizing agents can be employed, this section details a representative experimental protocol.

Experimental Protocol: Oxidation of 2-bromo-m-xylene

This protocol describes a general procedure for the oxidation of the methyl groups of 2-bromo-m-xylene to aldehyde functionalities. The choice of oxidizing agent and reaction conditions can be critical for achieving good yields and selectivity.

Materials:

-

2-bromo-m-xylene

-

Potassium permanganate (KMnO₄) or Sodium Dichromate (Na₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄) (if using KMnO₄)

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bisulfite (NaHSO₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-m-xylene in a suitable solvent.

-

Addition of Oxidizing Agent: Prepare a solution of the oxidizing agent (e.g., potassium permanganate in aqueous sulfuric acid). Slowly add the oxidizing agent solution to the reaction mixture via a dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If potassium permanganate was used, the brown manganese dioxide precipitate should be removed. This can be achieved by adding sodium bisulfite solution until the brown color disappears, followed by filtration.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable precursor for the synthesis of various heterocyclic compounds and has been identified as a useful intermediate in the preparation of potential anticancer agents.[4] Its dialdehyde functionality allows for the construction of Schiff bases and other complex molecular scaffolds.

Synthesis of Paclitaxel-Mimicking Alkaloids

One notable application of this compound is in the synthesis of paclitaxel-mimicking alkaloids with potential anticancer activity.[4] Paclitaxel is a potent anticancer drug that stabilizes microtubules, leading to cell cycle arrest and apoptosis. The development of synthetic mimics aims to replicate the biological activity of paclitaxel with improved pharmacological properties. While specific protocols are often proprietary, the general strategy involves using this compound as a key building block to construct the core structure of these alkaloids.

Potential Modulation of Cancer Signaling Pathways

While direct studies on the effects of this compound on specific signaling pathways are limited, its derivatives, particularly those with benzothiazole and other heterocyclic moieties, have been investigated for their anticancer properties. These studies suggest that such compounds may exert their effects by modulating key cancer-related signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial regulators of cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of many cancers.

The diagram below illustrates a generalized workflow for the synthesis and biological evaluation of a hypothetical derivative of this compound, highlighting its potential interaction with a generic cancer signaling pathway.

Caption: A logical workflow for the synthesis and biological evaluation of a this compound derivative.

Conclusion

This compound is a chemically significant molecule with demonstrated utility in organic synthesis, particularly in the context of medicinal chemistry and drug development. Its bifunctional nature provides a platform for the creation of diverse and complex molecular architectures. Further research into the biological activities of its derivatives is warranted to explore their full therapeutic potential, especially in the realm of anticancer drug discovery and the modulation of critical cellular signaling pathways. This guide provides a foundational understanding for researchers and professionals working in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. MAPK Pathways in Ocular Pathophysiology: Potential Therapeutic Drugs and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 79839-49-9|this compound|BLD Pharm [bldpharm.com]

- 4. Xylenes on oxidation with acidic `KMnO_4` gives [allen.in]

- 5. Inhibitors of the TAM subfamily of tyrosine kinases: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Bromoisophthalaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize the chemical structure of 2-Bromoisophthalaldehyde. While a complete set of publicly available, quantitative spectral data for this compound is not readily accessible in common spectral databases, this document outlines the expected spectral features based on its molecular structure. Furthermore, it details the standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and purity assessment of this compound.

Data Presentation

Due to the absence of publicly available experimental spectra for this compound, the following tables present the expected peak characteristics for its ¹H NMR, ¹³C NMR, and IR spectra, and the predicted key fragments for its mass spectrum. These predictions are based on the known effects of the substituent groups (a bromine atom and two aldehyde groups) on a benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.4 | Singlet | 2H | Aldehydic Protons (-CHO) |

| ~8.0-8.2 | Multiplet | 3H | Aromatic Protons |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehydic Carbons (C=O) |

| ~130-140 | Aromatic Carbons |

| ~125 | Bromine-substituted Aromatic Carbon (C-Br) |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2820, ~2720 | Medium | Aldehydic C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Carbonyl (C=O) Stretch |

| ~1570, ~1470 | Medium-Strong | Aromatic C=C Stretch |

| ~750-850 | Strong | C-H Bending (out-of-plane) |

| ~600-700 | Medium | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Interpretation |

| 212/214 | Molecular ion peak (M⁺) with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) |

| 183/185 | [M-CHO]⁺ |

| 155/157 | [M-2CHO]⁺ |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality NMR, IR, and MS spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

High-quality 5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pasteur pipettes and bulbs

-

Vortex mixer

-

Lint-free wipes

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 0.03% TMS) to the vial.

-

Homogenization: Gently vortex the sample to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.

-

Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean NMR tube to a height of approximately 4-5 cm.

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue dampened with a solvent like ethanol to remove any fingerprints or dust. Securely cap the tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Data Acquisition:

-

Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks. This can be done manually or automatically.

-

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound powder onto the ATR crystal using a clean spatula.

-

Pressure Application: Use the pressure arm of the ATR accessory to press the solid sample firmly and evenly against the crystal.

-

Data Acquisition: Acquire the infrared spectrum of the sample. The typical scanning range is from 4000 to 400 cm⁻¹.

-

Cleaning: After the measurement, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural confirmation.

Materials:

-

Mass Spectrometer (e.g., with Electron Ionization - EI source)

-

Sample vials

-

Solvent (e.g., methanol, acetonitrile)

-

Micropipettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Ionization Method: Select an appropriate ionization method. Electron Ionization (EI) is a common choice for small, relatively nonpolar molecules and provides characteristic fragmentation patterns.

-

Mass Analyzer: The instrument will be calibrated using a known standard.

-

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solution, this is typically done via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Data Acquisition: Acquire the mass spectrum, scanning over a relevant mass-to-charge (m/z) range to detect the molecular ion and significant fragment ions.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Bromoisophthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoisophthalaldehyde is a versatile bifunctional aromatic compound with applications in the synthesis of complex molecules, including paclitaxel-mimicking alkaloids with anticancer activity.[1] Its utility in synthetic chemistry is fundamentally linked to its solubility characteristics in various reaction media. This technical guide provides a comprehensive overview of the known solubility properties of this compound, outlines experimental protocols for its quantitative determination, and offers insights into its behavior in different solvent systems.

Core Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for its effective use.

| Property | Value |

| CAS Number | 79839-49-9 |

| Molecular Formula | C₈H₅BrO₂ |

| Molecular Weight | 213.03 g/mol [1][2] |

| Appearance | White to yellow to orange powder or crystalline powder |

| Melting Point | 139-144 °C[2] |

| Boiling Point | 298.0 ± 25.0 °C at 760 mmHg |

| Density | 1.7 ± 0.1 g/cm³ |

Solubility Profile

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—an aromatic dialdehyde with a bromine substituent—and the general principles of solubility for aldehydes, a qualitative solubility profile can be inferred. The polarity of the carbonyl groups suggests some affinity for polar solvents, while the benzene ring provides nonpolar character, indicating solubility in a range of organic media.

Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Water | H₂O | Slightly Soluble[1][3] | The polar aldehyde groups can engage in hydrogen bonding with water, but the nonpolar aromatic ring and the large bromine atom limit overall solubility. |

| Alcohols | Methanol, Ethanol | Soluble | The hydroxyl group of alcohols can act as both a hydrogen bond donor and acceptor, effectively solvating the aldehyde functionalities. |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can effectively solvate the polar carbonyl groups of this compound. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are of intermediate polarity and are generally good solvents for a wide range of organic compounds, including aromatic aldehydes. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | Ethers are good solvents for many organic compounds, and THF is generally a better solvent than diethyl ether for moderately polar compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly to Moderately Soluble | The nonpolar nature of these solvents makes them less ideal for solvating the polar aldehyde groups, but the aromatic ring of this compound will have some affinity. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These are powerful, highly polar aprotic solvents capable of dissolving a wide array of organic compounds, including those with moderate polarity.[4][5] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise knowledge of solubility, direct experimental measurement is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solid phase should be present throughout this period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

-

Quantitative Analysis (HPLC or UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using either HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Using the concentration determined from the analysis and the dilution factor, calculate the original concentration of the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the experimental procedure for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of 2-Bromoisophthalaldehyde

This guide provides comprehensive safety and handling information for 2-Bromoisophthalaldehyde (CAS No. 79839-49-9), a chemical intermediate used in various research and development applications, including the synthesis of compounds with potential anticancer activity.[1] This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle this compound.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-Bromo-2,6-diformylbenzene, 2-Bromobenzene-1,3-dialdehyde, 2-Bromobenzene-1,3-dicarboxaldehyde |

| CAS Number | 79839-49-9 |

| Molecular Formula | C₈H₅BrO₂ |

| Molecular Weight | 213.03 g/mol [2] |

| Physical State | Solid, white to yellow to orange powder or crystal[3] |

| Melting Point | 139-144 °C[4] |

| Solubility | Slightly soluble in water.[2] |

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[2][5] It can also cause skin and serious eye irritation.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4][5] | GHS07 (Exclamation Mark)[4] | Warning[4] |

| Skin Irritation (Category 2) | H315: Causes skin irritation[3] | GHS07 (Exclamation Mark) | Warning |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3] | GHS07 (Exclamation Mark) | Warning |

Note: Some suppliers may provide differing hazard classifications. It is crucial to consult the most recent Safety Data Sheet (SDS) from your specific supplier.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the key stages of handling, from preparation to disposal.

Personal Protective Equipment (PPE):

Based on the hazard classification, the following PPE is recommended:

| PPE Type | Specification |

| Eye Protection | Safety glasses with side-shields or goggles.[3] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[3][6] |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | For operations generating dust, a NIOSH-approved respirator may be necessary. |

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| If Swallowed | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[2] |

| If on Skin | Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][6] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6] |

| If Inhaled | Move person into fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[6] |

Storage and Disposal

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Keep in a dark place, sealed in a dry, room temperature environment.[7] Some suppliers recommend storage at <15°C.[3]

-

The compound is noted to be light and air sensitive, and storage under an inert gas is recommended.[3]

Disposal:

-

Dispose of contents/container in accordance with local, regional, national, and international regulations.

-

Do not let the product enter drains.[6]

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Light and air sensitivity have been noted.[3]

-

Incompatible Materials: No specific data is available.

-

Hazardous Decomposition Products: No specific data is available.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review or the advice of a qualified professional. Always consult the Safety Data Sheet (SDS) provided by your supplier for the most current and comprehensive safety information.

References

- 1. H64423.06 [thermofisher.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | 79839-49-9 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound 97 79839-49-9 [sigmaaldrich.com]

- 5. chemical-label.com [chemical-label.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 79839-49-9|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to 2-Bromoisophthalaldehyde: Sourcing, Applications, and Relevant Biological Pathways

For researchers and professionals in drug development and organic synthesis, 2-Bromoisophthalaldehyde serves as a valuable building block. This guide provides an in-depth overview of its procurement, potential applications, and associated biological signaling pathways.

Suppliers and Purchasing Options

The acquisition of high-quality this compound is crucial for successful research and development. A summary of prominent suppliers and their current offerings is presented below for easy comparison.

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| Thermo Scientific Chemicals | This compound, 97% | ≥96.0% (GC) | 1 g | $42.10 |

| 5 g | $126.65[1] | |||

| TCI America (via Fisher Scientific) | This compound, 98.0+% | ≥98.0% (GC) | 1 g | $59.50[2] |

| 5 g | Price on request | |||

| TCI America (via CP Lab Safety) | This compound | Not Specified | 1 g | Price on request[3] |

| Sciedco | This compound, Min. 98.0 (GC) | Min. 98.0% (GC) | 1 g | Price on request |

| 5 g | ~$194.00 (CAD 257.50)[4] | |||

| BLD Pharm | This compound | Not Specified | Not Specified | Price on request[5] |

| Sigma-Aldrich | This compound, 97% | 97% | Not Applicable | Discontinued |

Experimental Protocols

Representative Protocol: Bromination of an Aromatic Aldehyde

Disclaimer: This is a generalized procedure and should be performed with appropriate safety precautions in a controlled laboratory setting.

Materials:

-

Aromatic aldehyde precursor

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl4) or other suitable solvent

-

Benzoyl peroxide (initiator)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde in a suitable solvent under an inert atmosphere.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired brominated aromatic aldehyde.

Application in Drug Discovery: Synthesis of Paclitaxel-Mimicking Alkaloids

This compound is noted for its use in the preparation of paclitaxel-mimicking alkaloids which have demonstrated anticancer activity.[1][6] Paclitaxel is a well-established chemotherapeutic agent that primarily functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.

Relevant Signaling Pathway: Microtubule Stabilization and Apoptosis

The diagram below illustrates a simplified logical workflow of how a compound synthesized from this compound, acting as a paclitaxel mimic, could induce apoptosis in cancer cells through microtubule stabilization.

Caption: Logical workflow of a paclitaxel mimic's anticancer activity.

Experimental Workflow: From Procurement to Synthesis

The following diagram outlines the general workflow for a research project involving this compound, from initial procurement to the synthesis of a target molecule.

Caption: General experimental workflow from procurement to synthesis.

References

- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. calpaclab.com [calpaclab.com]

- 4. sciedco.ca [sciedco.ca]

- 5. 79839-49-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to 2-Bromoisophthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

2-Bromoisophthalaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds, particularly those with potential applications in medicinal chemistry. Its unique structure, featuring two aldehyde groups and a bromine atom on a benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the available research on this compound, focusing on its properties, synthesis, and applications.

Core Properties of this compound

This compound is a solid, typically appearing as a yellow to brown powder or crystalline powder.[1] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 79839-49-9 | [2][3] |

| Molecular Formula | C₈H₅BrO₂ | [2] |

| Molecular Weight | 213.03 g/mol | [2][3] |

| Melting Point | 139-144 °C | [2] |

| Appearance | Yellow to brown powder or crystalline powder | [1] |

| Purity | ≥96.0% (GC) to >98.0% (GC) | [1][4] |

| Solubility | Slightly soluble in water | [3] |

Spectroscopic Data: While detailed spectroscopic data is not extensively available in the public domain, supplier specifications confirm the identity of the compound using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR).[1] For detailed analysis, it is recommended to acquire the compound from a reputable supplier and perform independent spectroscopic characterization.

Synthesis of this compound

Conceptual Synthetic Workflow:

A plausible synthetic route could involve the oxidation of a corresponding diol. A generalized workflow for such a process is outlined below. This is a conceptual representation and would require experimental validation for this compound.

Caption: Conceptual workflow for the synthesis of this compound via oxidation.

Experimental Protocol: Synthesis of a Related Compound (2-Bromomalondialdehyde)

A patented method for synthesizing 2-bromomalondialdehyde involves the oxidation of 2-bromo-1,3-propanediol.[5] This protocol may serve as a starting point for developing a synthesis for this compound.

-

Raw Material: 2-bromo-1,3-propanediol

-

Solvent: Water

-

Catalyst: 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)

-

Oxidizing Agent: Freshly prepared sodium hypochlorite

-

Procedure:

-

Dissolve 2-bromo-1,3-propanediol in water.

-

Add a catalytic amount of TEMPO under alkaline conditions (achieved by adding sodium carbonate).

-

Cool the mixture to a low temperature (-10 to 0 °C).

-

Add sodium hypochlorite dropwise.

-

Allow the reaction to proceed for 3 hours.

-

Adjust the pH to 2 with hydrochloric acid.

-

The product is obtained through cooling, crystallization, and filtration.

-

-

Reported Purity: >99%

This method is noted for its mild reaction conditions and high yield for 2-bromomalondialdehyde.[5]

Applications in Drug Development

This compound is a valuable building block in the synthesis of complex molecules with potential therapeutic applications.

1. Synthesis of Paclitaxel-Mimicking Alkaloids with Anticancer Activity:

One of the noted applications of this compound is in the preparation of alkaloids that mimic the structure and function of Paclitaxel, a widely used chemotherapy drug.[1][6] While specific reaction details and biological activity data are not provided in the initial search, the general workflow for utilizing an intermediate in lead compound optimization is depicted below.

Caption: General workflow for developing lead compounds from this compound.

2. Synthesis of Chromeno Fused Imidazolidinone Derivatives:

Research has demonstrated the use of 2-bromo aryl aldehydes, such as this compound, in the copper-catalyzed tandem O-arylation/oxidative acylation to produce chromeno fused imidazolidinone derivatives.[7] These types of heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Logical Relationship in Tandem Reaction:

The synthesis involves a one-pot sequential reaction, highlighting an efficient approach to building molecular complexity.

Caption: Logical flow of the copper-catalyzed tandem reaction.

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram with the signal word "Warning".[2] The hazard statement associated with it is H302 (Harmful if swallowed).[2] It is recommended to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the development of novel compounds with potential anticancer activity. While detailed experimental protocols and extensive quantitative data are not widely published, its commercial availability and documented applications provide a strong foundation for its use in research and drug development. Further investigation into its reactivity and the biological activity of its derivatives is warranted.

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound 97 79839-49-9 [sigmaaldrich.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound | 79839-49-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. CN110885284A - Synthesis method of 2-bromomalondialdehyde - Google Patents [patents.google.com]

- 6. H64423.06 [thermofisher.com]

- 7. researchgate.net [researchgate.net]

Initial Characterization of 2-Bromoisophthalaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of derivatives of 2-Bromoisophthalaldehyde, a versatile building block in synthetic chemistry. The document details the synthesis, spectral analysis, and potential biological activities of these compounds, with a focus on Schiff base derivatives and their potential as anticancer agents.

Core Compound: this compound

This compound is an aromatic aldehyde containing two formyl groups and a bromine atom on the benzene ring. This substitution pattern makes it a valuable precursor for the synthesis of a variety of derivatives, including Schiff bases, macrocycles, and heterocyclic compounds. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 79839-49-9 | [1][2] |

| Molecular Formula | C₈H₅BrO₂ | [2] |

| Molecular Weight | 213.03 g/mol | [2] |

| Appearance | White to yellow or orange powder/crystal | |

| Melting Point | 139-144 °C | [3] |

| Purity | >97% (GC) |

Synthesis and Characterization of Derivatives

The primary route for the derivatization of this compound involves the condensation of its aldehyde functionalities with primary amines to form Schiff bases (imines).

Bis-Schiff Base of this compound and 2-Aminofluorene

A notable derivative is the bis-Schiff base synthesized from this compound and 2-aminofluorene. This compound has been characterized by various spectroscopic methods.[4]

| Derivative | Amine Reactant | Molecular Formula | Spectroscopic Data |

| Bis-Schiff Base | 2-Aminofluorene | C₃₄H₂₃BrN₂ | FT-IR (cm⁻¹): Confirmed formation of the imine C=N bond. Mass Spectrometry: Confirmed the molecular weight of the product. UV-Visible Spectroscopy: Provided information on the electronic transitions within the molecule.[4] |

Experimental Protocols

The synthesis of Schiff base derivatives from this compound typically follows a straightforward condensation reaction.

General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of imines from an aldehyde and a primary amine, which can be adapted for this compound.[5][6][7][8]

Materials:

-

This compound

-

Primary amine (e.g., 2-aminofluorene, substituted anilines, alkyl amines)

-

Solvent (e.g., ethanol, methanol, toluene)

-

Acid or base catalyst (optional, e.g., acetic acid, potassium carbonate)

-

Drying agent (e.g., molecular sieves)

Procedure:

-

Dissolve this compound in a suitable solvent in a round-bottom flask.

-

Add a stoichiometric equivalent of the primary amine to the solution. For the synthesis of a bis-Schiff base, two equivalents of the amine should be used.

-

(Optional) Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) or a base (e.g., anhydrous potassium carbonate).

-

(Optional) To drive the reaction to completion, water can be removed using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.

-

The reaction mixture can be stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent.

Potential Biological Activities and Signaling Pathways

While specific biological data for most this compound derivatives are not yet widely available, the broader class of Schiff bases and their metal complexes have demonstrated significant potential as anticancer agents.[9][10][11][12][13] The cytotoxic effects of these compounds are often attributed to their interaction with cellular macromolecules and the induction of apoptosis.[14][15][16][17]

The general mechanism of action for many anticancer Schiff base complexes involves their ability to bind to DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

Below is a generalized workflow for the synthesis and evaluation of the anticancer activity of these derivatives.

Caption: Workflow for Synthesis and Anticancer Evaluation.

Further research into the specific signaling pathways modulated by this compound derivatives is warranted. Based on the known mechanisms of similar compounds, pathways involved in cell cycle regulation and apoptosis are likely targets.

Caption: Postulated Anticancer Signaling Pathway.

Future Directions

The initial characterization of this compound derivatives, particularly Schiff bases, suggests a promising area for further investigation. Future research should focus on:

-

Synthesis of a diverse library of derivatives: Exploring reactions with various mono- and diamines, hydrazines, and other nucleophiles to create a wide range of molecular architectures, including macrocycles.[18][19][20][21][22][23][24]

-

Comprehensive spectroscopic analysis: Detailed characterization of all new derivatives using NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction where possible.

-

In-depth biological evaluation: Screening of the synthesized compounds against a panel of cancer cell lines to identify lead candidates.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds.

-

Synthesis of metal complexes: Investigating the coordination of these derivatives with various metal ions to potentially enhance their cytotoxic activity.[14][15][16][17]

References

- 1. astatechdd.lookchem.com [astatechdd.lookchem.com]

- 2. 79839-49-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound 97 79839-49-9 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. An Effective Method To Prepare Imines from Aldehyde, Bromide/Epoxide, and Aqueous Ammonia [organic-chemistry.org]

- 6. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 7. A General Method for Imine Formation Using B(OCH2CF3)3 [organic-chemistry.org]

- 8. Imine formation-Typical procedures - operachem [operachem.com]

- 9. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijper.org [ijper.org]

- 12. researcher.manipal.edu [researcher.manipal.edu]

- 13. Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff’s Bases of 2-Amino Benzothiazole | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 14. Cytotoxicity and mechanism of action of metal complexes: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of the metal-dependent cytotoxic behaviour of coordination compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 17. mdpi.com [mdpi.com]

- 18. Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size - PMC [pmc.ncbi.nlm.nih.gov]

- 19. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 20. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles [mdpi.com]

- 21. Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Bromoisophthalaldehyde as a Precursor for Macrocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromoisophthalaldehyde is a versatile aromatic building block characterized by two aldehyde functionalities in a meta-disposition and a bromine substituent. This unique arrangement makes it an excellent precursor for the synthesis of a wide array of macrocyclic compounds. The aldehyde groups readily undergo condensation reactions, most notably with primary amines to form Schiff base macrocycles. The bromine atom offers a reactive handle for post-synthetic modification, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of further chemical diversity.

These macrocycles are of significant interest in supramolecular chemistry, materials science, and medicinal chemistry. Their applications span from fluorescent molecular sensors and corrosion inhibitors to potential therapeutic agents. This document provides detailed protocols for the synthesis of macrocyclic compounds from this compound and their potential applications.

Synthesis of Macrocyclic Compounds

The primary route to synthesizing macrocycles from this compound is through a [2+2] condensation reaction with a diamine, forming a Schiff base macrocycle. The bromine atom can then be further functionalized.

Protocol 1: Synthesis of a [2+2] Schiff Base Macrocycle

This protocol describes the synthesis of a macrocyclic Schiff base via the condensation of this compound and a generic aliphatic diamine.

Materials:

-

This compound (C₈H₅BrO₂)

-

α,ω-Diamine (e.g., 1,3-diaminopropane)

-

Methanol (MeOH), anhydrous

-

Chloroform (CHCl₃)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Glass frit funnel

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1.0 equivalent of this compound in hot anhydrous methanol (approximately 0.40 mL per mole of the dialdehyde).

-

Allow the solution to cool to room temperature.

-

In a separate flask, dissolve 1.0 equivalent of the diamine in anhydrous methanol (approximately 1.5 mL per mole of the diamine).

-

Slowly add the this compound solution dropwise to the diamine solution with vigorous stirring at room temperature. The rate of addition should be approximately 0.40 mL/minute.

-

Continue stirring the reaction mixture overnight at room temperature. A precipitate is expected to form.

-

Collect the precipitate by vacuum filtration using a glass frit funnel.

-

Wash the collected solid with cold methanol to remove any unreacted starting materials.

-

Dry the product thoroughly under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol).

Characterization:

The structure of the synthesized macrocycle should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Expected Yield:

Yields for this type of reaction can be moderate to good, generally ranging from 30% to 80%, depending on the specific diamine used and the reaction conditions.

Protocol 2: Post-Synthetic Modification via Suzuki Coupling

The bromine atom on the macrocycle serves as a handle for further functionalization. The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. This protocol provides a general procedure for the Suzuki coupling of the bromo-functionalized macrocycle with an arylboronic acid.

Materials:

-

Bromo-functionalized macrocycle (from Protocol 1)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane and water (deoxygenated)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add the bromo-functionalized macrocycle (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂; 0.05 equiv.), the phosphine ligand (e.g., PPh₃; 0.2 equiv.), and the base (e.g., K₂CO₃; 2.0-3.0 equiv.).

-

Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Add the deoxygenated solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1 v/v) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications of Macrocycles Derived from this compound

Application 1: Corrosion Inhibition

Schiff base compounds are known to be effective corrosion inhibitors for various metals and alloys in acidic media.[1] The presence of heteroatoms (N, O) and π-electrons in the macrocyclic structure facilitates adsorption onto the metal surface, forming a protective barrier.

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Studies

-

Prepare mild steel coupons of known dimensions and weight.

-

Prepare a corrosive medium, such as 1 M HCl.

-

Prepare solutions of the corrosive medium containing different concentrations of the macrocyclic inhibitor.

-

Immerse the pre-weighed steel coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.

-

After the immersion period, remove the coupons, clean them according to standard procedures to remove corrosion products, dry, and re-weigh.

-

Calculate the corrosion rate and the inhibition efficiency (IE%) using the following equations:

Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Quantitative Data:

The following table presents representative corrosion inhibition data for Schiff base compounds, which are analogous to the macrocycles that can be synthesized from this compound.

| Inhibitor Concentration (mM) | Weight Loss (g) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |

| Blank | 0.150 | 1.250 | - |

| 0.1 | 0.045 | 0.375 | 70.0 |

| 0.2 | 0.030 | 0.250 | 80.0 |

| 0.3 | 0.021 | 0.175 | 86.0 |

| 0.4 | 0.015 | 0.125 | 90.0 |

| 0.5 | 0.012 | 0.100 | 92.0 |

Note: The data in this table is illustrative and based on typical results for Schiff base corrosion inhibitors. Actual results will vary depending on the specific macrocycle, metal, and corrosive environment.

Application 2: Fluorescent Chemosensors

Macrocycles incorporating fluorophores can act as chemosensors for the detection of metal ions. The binding of a metal ion to the macrocyclic cavity can lead to a change in the fluorescence properties, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching.

Experimental Protocol: Fluorescence Titration

-

Prepare a stock solution of the macrocyclic sensor in a suitable solvent (e.g., acetonitrile/water mixture).

-

Prepare stock solutions of various metal perchlorate or nitrate salts.

-

In a cuvette, place a known concentration of the macrocyclic sensor solution.

-

Record the initial fluorescence emission spectrum.

-

Incrementally add small aliquots of a metal ion stock solution to the cuvette.

-